D-[3-13C]Ribose is a stable isotope-labeled form of ribose, a five-carbon sugar essential in the structure of nucleotides and nucleic acids. The incorporation of the carbon-13 isotope allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, to study metabolic pathways and molecular interactions in biological systems. D-Ribose is crucial in cellular energy production, particularly in the synthesis of adenosine triphosphate, and serves as a precursor for ribonucleotides and deoxyribonucleotides.
D-[3-13C]Ribose can be synthesized through various chemical methods, primarily involving enzymatic and chemical reactions that introduce the carbon-13 label into the ribose molecule. Its applications span across biochemistry, molecular biology, and medical research, particularly in understanding metabolic processes.
D-[3-13C]Ribose is classified as a carbohydrate, specifically an aldopentose, due to its five carbon atoms and aldehyde functional group. It falls under the category of nucleoside precursors, which are vital for DNA and RNA synthesis.
The synthesis of D-[3-13C]Ribose can be achieved through several methodologies:
The chemienzymic method involves five key reactions that can produce 26 out of 32 possible isotopomers of D-ribose with acceptable yields. These reactions may include the use of specific enzymes that catalyze the transformation of precursor molecules into ribose derivatives while incorporating the carbon-13 label effectively .
D-Ribose has a molecular formula of C₅H₁₀O₅. The structure features a five-membered ring (furanose form) or a straight-chain form (open-chain), with hydroxyl groups attached to each carbon atom except for the aldehyde at C1.
The specific isotopic labeling at C3 results in a molecular structure where one of the carbon atoms (C3) contains the carbon-13 isotope, which can be detected using nuclear magnetic resonance spectroscopy or mass spectrometry.
D-[3-13C]Ribose participates in various biochemical reactions, including:
The enzymatic activity assays used to study these reactions often involve monitoring changes in absorbance or product formation over time, allowing researchers to quantify reaction rates and efficiencies .
D-[3-13C]Ribose acts as a substrate in metabolic pathways that lead to ATP production and nucleotide synthesis. It is phosphorylated to form ribose-5-phosphate, which can then enter various biosynthetic pathways leading to nucleotides.
The incorporation of carbon-13 allows researchers to track metabolic fluxes and understand how D-ribose contributes to energy metabolism under different physiological conditions .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination .
D-[3-13C]Ribose finds extensive use in scientific research:
D-ribose (C₅H₁₀O₅) is a naturally occurring aldopentose that serves as the foundational scaffold for genetic coding molecules (RNA), cellular energy carriers (ATP, NADH), and coenzymes [1] [6]. Its open-chain form features an aldehyde group at C1, while in biological systems, it predominantly exists in cyclic furanose configurations (α and β anomers), which are essential for nucleotide polymerization and macromolecular recognition [8]. The molecule’s C2 and C3 hydroxyl groups confer stereochemical specificity, enabling enzymatic discrimination between ribose and its deoxy counterpart (deoxyribose)—a critical distinction for nucleic acid function [8].
Table 1: Dominant Isoforms of D-Ribose in Aqueous Solution (NMR Data) [1] [7]
Isoform | Proportion (%) | Role in Biopolymers |
---|---|---|
β-D-Ribopyranose | 59% | Metabolic intermediates |
α-D-Ribopyranose | 20% | Solubilization |
β-D-Ribofuranose | 13% | RNA backbone, ATP, cofactors |
α-D-Ribofuranose | 7% | Kinase substrates |
Acyclic aldehyde/hydrate | <0.1% | Transient reaction intermediates |
Ribose’s puckering dynamics—specifically the 3'-endo conformation in RNA—dictate nucleic acid helicity and ligand-binding specificity [1]. The sugar’s phosphorylation at C5 (yielding ribose-5-phosphate) positions it at the metabolic crossroads of the pentose phosphate pathway (PPP), nucleotide biosynthesis, and histidine/tryptophan production [4] [6].
Carbon-13 labeling enables non-perturbative tracing of molecular fate through complex biochemical networks. D-[3-¹³C]Ribose provides three key analytical advantages:
Table 2: Applications of ¹³C-Labeled Ribose in Advanced Methodologies
Technique | Parameter Measured | D-[3-¹³C]Ribose Advantage |
---|---|---|
¹³C Metabolic Flux Analysis | PPP flux, nucleotide synthesis rate | Resolves oxidative/non-oxidative routes |
HMQC-TOCSY NMR | Protein side-chain dynamics | Isolates His δ2/Trp δ1 spins |
Mass Isotopomer Distribution | Glucose vs. ribose contributions | Quantifies exogenous carbon uptake |
Synthesis of D-[3-¹³C]Ribose employs strategic enzymatic and chemical methods to achieve position-specific enrichment:
Table 3: Synthesis Approaches for ¹³C-Ribose Isotopomers [3] [10]
Isotopomer | Synthetic Route | Yield | Key Applications |
---|---|---|---|
D-[1-¹³C]Ribose | Ribose-5-phosphate isomerase | 88% | Glycation studies |
D-[3-¹³C]Ribose | Ribokinase phosphorylation | 95% | Metabolic flux, protein NMR |
D-[5-¹³C]Ribose | Transketolase reaction | 76% | Nucleotide conformation analysis |
Uniformly ¹³C | Microbial fermentation | 90 g/L | Comprehensive metabolomics |
Challenges include minimizing isotopic dilution (from endogenous pools) and controlling anomeric equilibria during purification. Modern NMR (e.g., ¹H-decoupled ¹³C at 150 MHz) verifies isotopic enrichment and quantifies acyclic/cyclic ratios [7].
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